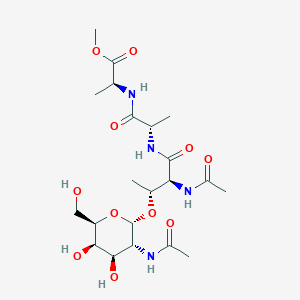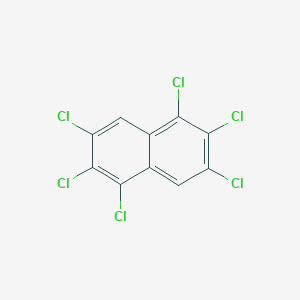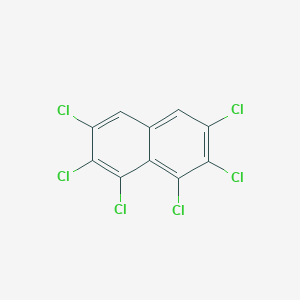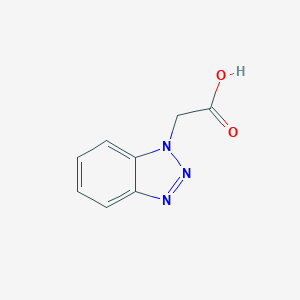
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, also known as GalNAc-T3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Wirkmechanismus
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor works by inhibiting the activity of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, which is an enzyme responsible for the glycosylation of proteins. Glycosylation is a post-translational modification that plays a crucial role in the regulation of protein function and stability. The inhibition of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester leads to the alteration of glycosylation patterns, which affects the function and stability of proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by inhibiting the expression of multidrug resistance proteins. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to modulate the immune response by altering the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, making it an ideal tool for studying the role of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester in cancer cell growth and proliferation. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have low toxicity and high stability, making it suitable for in vivo studies. However, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several potential future directions. Firstly, further studies are needed to investigate the efficacy of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor in combination with chemotherapy drugs for the treatment of cancer. Secondly, the development of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor analogs with improved pharmacokinetic properties and lower cost could enhance its potential for clinical use. Finally, the identification of other enzymes involved in glycosylation and the development of inhibitors targeting these enzymes could provide new avenues for cancer therapy.
Synthesemethoden
The synthesis of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor involves the chemical modification of threonine using the esterification process. The process involves the reaction of threonine with acetic anhydride to form the corresponding ester, which is then reacted with alanine and glycine to form the desired peptide. The final product is obtained by reacting the peptide with N-acetylglucosamine (GlcNAc) to form 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor.
Wissenschaftliche Forschungsanwendungen
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been extensively studied for its potential applications in cancer research. The overexpression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester has been observed in various cancers, including breast, prostate, and colon cancer. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
125316-77-0 |
|---|---|
Molekularformel |
C21H36N4O11 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H36N4O11/c1-8(18(31)23-9(2)20(33)34-6)22-19(32)14(24-11(4)27)10(3)35-21-15(25-12(5)28)17(30)16(29)13(7-26)36-21/h8-10,13-17,21,26,29-30H,7H2,1-6H3,(H,22,32)(H,23,31)(H,24,27)(H,25,28)/t8-,9-,10+,13+,14-,15+,16-,17+,21-/m0/s1 |
InChI-Schlüssel |
QFTWCPDZXGYNJL-FZKFWNPXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Andere CAS-Nummern |
125316-77-0 |
Synonyme |
3-O-(2-acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester Ac-Thr(alpha-GalNAc)-Ala-Ala-OMe ATGAAAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)








